molecular formula C14H17NO B5673793 4,6-dimethyl-3-propyl-2-quinolinol

4,6-dimethyl-3-propyl-2-quinolinol

Cat. No. B5673793
M. Wt: 215.29 g/mol
InChI Key: DNMURKUHEIAJOH-UHFFFAOYSA-N
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Description

"4,6-dimethyl-3-propyl-2-quinolinol" is a chemical compound belonging to the quinolinol family. Quinolinols are known for their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of quinolinol derivatives often involves multistep processes including cyclization reactions. For example, ligand-promoted triple sequential C-H activation reactions and stereospecific Heck reactions have been utilized for synthesizing diverse 4-aryl-2-quinolinones from propionamides (Deng et al., 2014). Such methods rapidly build molecular complexity, indicating potential pathways for synthesizing 4,6-dimethyl-3-propyl-2-quinolinol.

Molecular Structure Analysis

The molecular structure of quinolinol derivatives is often studied through spectroscopic methods. For instance, FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy have been used to characterize similar molecules (Fatma et al., 2015). These techniques provide insights into the molecular geometry and electronic properties of the compound.

Chemical Reactions and Properties

Quinolinols are known to participate in various chemical reactions. For instance, they can form dimers through hydrogen bonding or react with other molecules to form complex structures (Vergeer et al., 1999). These reactions are crucial for understanding the chemical behavior of 4,6-dimethyl-3-propyl-2-quinolinol.

Physical Properties Analysis

The physical properties of quinolinols, such as their crystalline structure, can be determined through X-ray diffraction and similar techniques (Gao et al., 2008). These studies help in understanding the stability and physical form of the compound.

Chemical Properties Analysis

The chemical properties of quinolinols, including their reactivity and interaction with other molecules, are often studied using computational methods like Density Functional Theory (DFT). Such studies reveal insights into the molecule’s electronic properties, reactivity sites, and potential applications (Pourmousavi et al., 2016).

properties

IUPAC Name

4,6-dimethyl-3-propyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-4-5-11-10(3)12-8-9(2)6-7-13(12)15-14(11)16/h6-8H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMURKUHEIAJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(C=CC(=C2)C)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethyl-3-propyl-1H-quinolin-2-one

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